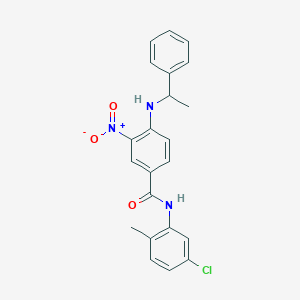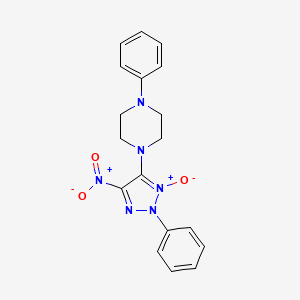![molecular formula C16H16O2S B4188642 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde](/img/structure/B4188642.png)
3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde
Overview
Description
3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-[(4-methylphenyl)thio]ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-methylthiophenol with 2-bromoethanol to form 2-[(4-methylphenyl)thio]ethanol.
Etherification: The 2-[(4-methylphenyl)thio]ethanol is then reacted with 3-bromobenzaldehyde under basic conditions to form the desired product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3-{2-[(4-methylphenyl)thio]ethoxy}benzoic acid.
Reduction: 3-{2-[(4-methylphenyl)thio]ethoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing thioether and aldehyde functionalities.
Biology and Medicine:
Potential Pharmacological Agent: Due to its structural features, it may be investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry:
Material Science: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and aldehyde groups could play crucial roles in these interactions, potentially forming covalent bonds or participating in redox reactions.
Comparison with Similar Compounds
3-{2-[(4-methylphenyl)thio]ethoxy}benzoic acid: This compound is similar but features a carboxylic acid group instead of an aldehyde.
3-{2-[(4-methylphenyl)thio]ethoxy}benzyl alcohol: This compound has a hydroxyl group in place of the aldehyde.
Uniqueness:
Functional Group Diversity: The presence of both thioether and aldehyde groups in 3-[2-(4-Methylphenyl)sulfanylethoxy]benzaldehyde provides unique reactivity and potential for diverse chemical transformations.
Versatility in Synthesis: Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[2-(4-methylphenyl)sulfanylethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-13-5-7-16(8-6-13)19-10-9-18-15-4-2-3-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBRSPYAJPDECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188561.png)
![ethyl 4-[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4188563.png)


![N-[2-(difluoromethoxy)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B4188600.png)

![2-chloro-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4188610.png)
![methyl 2-({[(4-amino-5-cyano-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4188623.png)
![N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE](/img/structure/B4188630.png)
![4,5,6,7-tetrachloro-2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4188635.png)
![N-[(3-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B4188636.png)

![N-(4-chlorophenyl)-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4188643.png)
![N-(2-methoxy-5-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188649.png)
